N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
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Description
N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H13F2N5OS and its molecular weight is 397.4. The purity is usually 95%.
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Biological Activity
N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer properties and other pharmacological effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure.
Table 1: Synthesis Overview
Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
---|---|---|---|
1 | 2-Fluoroaniline + Acetic anhydride | 85% | IR, NMR |
2 | Pyrazolo[3,4-d]pyrimidine derivative + Sulfur source | 90% | NMR, Mass Spectrometry |
Anticancer Properties
Recent studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising anticancer activity. The specific compound under discussion has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Key Findings:
- Cell Lines Tested: MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer).
- IC50 Values: The compound exhibited IC50 values ranging from 12 µM to 42 µM across different cell lines, indicating moderate to strong activity against tumor growth.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.5 | Induction of apoptosis |
A549 | 26 | Inhibition of cell proliferation |
NCI-H460 | 42 | Cell cycle arrest |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Kinases: Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Induction of Apoptosis: The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
Several studies have reported on the biological evaluation of pyrazolo derivatives. For instance:
- A study by Bouabdallah et al. reported that related pyrazole compounds showed significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values as low as 3.25 mg/mL .
- Another investigation highlighted the potential of pyrazolo-linked thiourea derivatives as CDK2 inhibitors with IC50 values around 25 nM .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5OS/c20-12-5-7-13(8-6-12)26-18-14(9-24-26)19(23-11-22-18)28-10-17(27)25-16-4-2-1-3-15(16)21/h1-9,11H,10H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCBGWSFJLFTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.